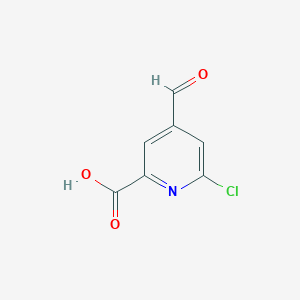

6-Chloro-4-formylpicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClNO3 |

|---|---|

Molecular Weight |

185.56 g/mol |

IUPAC Name |

6-chloro-4-formylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4ClNO3/c8-6-2-4(3-10)1-5(9-6)7(11)12/h1-3H,(H,11,12) |

InChI Key |

QRUXLPGACJOLQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 4 Formylpicolinic Acid and Analogues

Strategic Retrosynthetic Analysis of the Pyridine (B92270) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. lakotalakes.comadvancechemjournal.com For 6-Chloro-4-formylpicolinic acid, the disconnections can be strategically planned to simplify the molecule into readily available starting materials. A primary retrosynthetic approach involves the disconnection of the formyl and carboxyl groups, leading to a 6-chloropyridine precursor. This strategy relies on the development of regioselective C-H functionalization methods. researchgate.netresearchgate.net

Another key strategy involves the construction of the pyridine ring itself through condensation or cycloaddition reactions. baranlab.org This approach allows for the introduction of the required substituents at specific positions during the ring-forming process. For instance, a Hantzsch-type pyridine synthesis could be envisioned, although this typically yields symmetrical pyridines and would require modification for an asymmetrical target like this compound. mdpi.combaranlab.org

Precursor Synthesis and Functional Group Introduction

The synthesis of the target molecule necessitates the precise introduction of three different functional groups onto the pyridine core. The order and method of these introductions are critical for a successful synthesis.

Formyl Group Installation Techniques

The introduction of a formyl group onto a pyridine ring can be achieved through various methods. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net However, due to the electron-deficient nature of the pyridine ring, this reaction often requires harsh conditions. nih.govchemrxiv.org

More modern approaches might involve the use of a protected formyl group equivalent or a direct C-H formylation using a suitable catalyst. For instance, a copper-catalyzed formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent has been reported, suggesting the potential for similar strategies on pyridine itself. nih.gov

Carboxylic Acid Functionalization Strategies

The installation of a carboxylic acid group at the C4 position of the pyridine ring is a key synthetic challenge. chemistryviews.org Traditional methods often involve the oxidation of a corresponding alkyl or formyl group. However, direct C-H carboxylation using carbon dioxide (CO2) as a C1 building block represents a more atom-economical and environmentally friendly approach. rsc.org

Recent advancements have demonstrated the C4-selective carboxylation of pyridines using a copper-catalyzed reaction of pyridylphosphonium salts with CO2. nih.govchemistryviews.org This method proceeds under mild conditions and shows good functional group tolerance, making it a promising strategy for the synthesis of this compound. chemistryviews.org Electrochemical methods have also emerged for the regioselective carboxylation of N-heteroarenes, offering another potential route. researchgate.net

Halogenation Protocols at the Pyridine Moiety

The halogenation of pyridine rings is a fundamental transformation in organic synthesis. nih.govchemrxiv.orgnih.gov Due to the electron-deficient nature of pyridine, electrophilic aromatic substitution reactions are generally disfavored and often require harsh conditions, leading to mixtures of regioisomers. chemrxiv.orgnih.gov

To achieve selective chlorination at the 6-position, several strategies can be employed. One approach is to utilize a pyridine N-oxide derivative, which activates the ring towards electrophilic attack, particularly at the 2- and 6-positions. researchgate.net Subsequent deoxygenation would yield the desired 6-chloropyridine. Another method involves a directed metalation-halogenation sequence, where a directing group guides a metalating agent to the desired position, followed by quenching with a chlorine source. nih.gov Gas-phase radical chlorination can also be used, often yielding 2-chloropyridine (B119429) as a major product. youtube.com

A novel ring-opening, halogenation, and ring-closing strategy involving Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines and could potentially be adapted for other positions. nih.govchemrxiv.org

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound and its analogues.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For example, a 6-chloropicolinic acid fragment could be synthesized and then coupled with a synthon that introduces the formyl group at the 4-position. This approach can be highly efficient as it allows for the parallel synthesis of key intermediates.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov For instance, a 6-chloro-4-methylpyridine could be synthesized and then subjected to different functionalization reactions to introduce either a formyl group or a carboxylic acid, or both, leading to a library of related compounds. This strategy is particularly useful for exploring structure-activity relationships in drug discovery.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the development of efficient and selective methods for pyridine functionalization. youtube.com Transition metal catalysis, in particular, has enabled a wide range of C-H activation and cross-coupling reactions on the pyridine core. thieme-connect.de

For the synthesis of this compound, several catalytic steps could be envisioned:

Palladium-catalyzed cross-coupling reactions: These could be used to introduce the formyl or carboxyl group precursors.

Copper-catalyzed reactions: As mentioned earlier, copper catalysis is effective for the C4-carboxylation of pyridines. nih.govchemistryviews.org Copper catalysts have also been used for the formylation of related heterocycles. nih.gov

Ruthenium-catalyzed cycloisomerization: This approach can be used to construct the pyridine ring itself from acyclic precursors. acs.orgorganic-chemistry.org

Iridium-catalyzed dehydrogenative condensation: This has been used to synthesize meta-functionalized pyridines from amino alcohols. nih.gov

The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity and yield. The coordinating ability of the pyridine nitrogen can sometimes deactivate the catalyst, presenting a challenge that can be addressed through the use of cooperative catalytic systems. youtube.com

Transition Metal-Catalyzed Transformations

The synthesis of functionalized picolinic acids, including chloro- and formyl-substituted derivatives, often relies on transition metal catalysis. These methods offer powerful tools for C-H activation, cross-coupling, and carbonylation reactions, which are crucial for introducing the required substituents onto the pyridine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds. For instance, a 6-chloropicolinate ester can be coupled with an appropriate boronic acid to introduce various aryl groups, a strategy that could be adapted for the synthesis of complex analogues. google.com Similarly, the introduction of a formyl group can be achieved through carbonylation reactions. While direct formylation of a chloro-substituted pyridine ring at the 4-position is challenging, a common strategy involves the oxidation of a methyl group or the reduction of a carboxylic acid derivative, which can be constructed using metal-catalyzed steps.

A patent for the synthesis of 6-aryl-4-aminopicolinates demonstrates the use of a palladium catalyst in a Suzuki coupling reaction between a 6-chloropicolinate "head" and an aryl boronic acid "tail" to form the desired 6-aryl product. google.com This highlights the utility of transition metals in modifying the 6-position of the picolinic acid scaffold.

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing milder reaction conditions and unique selectivities.

Organocatalysis: For the synthesis of pyridine derivatives, organocatalysts, particularly those based on pyridine itself, have shown significant promise. For example, pyridine-boryl radicals, generated in situ from the activation of diboron (B99234) reagents by pyridine derivatives, can participate in reductive coupling reactions. nih.gov An organocatalytic reductive coupling of aldehydes with 1,1-diarylalkenes has been demonstrated, where a ketyl radical is generated from the aldehyde via a pyridine-boryl radical intermediate. nih.gov This type of transformation could potentially be applied to the synthesis of complex picolinic acid analogues.

Biocatalysis: Biocatalytic routes offer high enantioselectivity and operate under environmentally benign aqueous conditions. While specific enzymes for the direct synthesis of this compound are not widely reported, the degradation pathways of picolinic acid in microorganisms suggest potential for synthetic applications. For instance, Alcaligenes faecalis JQ135 can metabolize picolinic acid through a series of hydroxylation and decarboxylation steps, involving intermediates like 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid. nih.gov The enzymes involved in these pathways, such as hydroxylases and decarboxylases, could potentially be engineered and utilized for the regioselective functionalization of the picolinic acid core.

Heterogeneous Catalysis and Reusability Studies

Heterogeneous catalysts are gaining traction in the synthesis of pyridine derivatives due to their ease of separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles. researchgate.net

One study reports the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction. rsc.orgnih.gov This catalyst was effective at ambient temperature and could be recycled and reused multiple times without significant loss of activity. nih.gov The reaction involved various aldehydes, demonstrating the potential for creating a library of functionalized picolinates. rsc.orgnih.gov

Another example involves the use of natural dolomitic limestone as a heterogeneous green catalyst for synthesizing highly functionalized pyridines under ultrasound irradiation. researchgate.net These studies underscore the potential of developing robust, reusable catalytic systems for the efficient and sustainable production of compounds like this compound.

| Catalyst | Reaction Type | Key Advantages | Reusability |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component synthesis of picolinates | Ambient temperature, high yield | Reusable for multiple cycles nih.gov |

| Natural Dolomitic Limestone | C-N, C-C, C-S bond formation | Green catalyst, ultrasound conditions | Not specified |

| CaO@SiO₂@BAIL | Synthesis of pyridine derivatives | High yields, short reaction times | Reusable at least six times researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and improve economic feasibility. rasayanjournal.co.innih.gov This involves strategies like using greener solvents, improving energy efficiency, and employing catalytic methods. rasayanjournal.co.in

The synthesis of pyridine derivatives has benefited from various green protocols, including multicomponent one-pot reactions, the use of environmentally friendly solvents, solvent-free synthesis, and microwave-assisted synthesis. nih.gov These approaches aim to reduce waste, shorten reaction times, and simplify workup procedures. rasayanjournal.co.in

Solvent Selection and Optimization

The choice of solvent is a critical aspect of green synthesis design. Ideal solvents are non-toxic, renewable, and easily recyclable. For picolinic acid synthesis and purification, a range of solvents has been studied.

A study on the solubility of picolinic acid found it to be highly soluble in water, less so in ethanol (B145695), and even less in acetonitrile. mdpi.com This information is crucial for designing crystallization and purification steps. In reactive extraction processes for picolinic acid, the choice of diluent (solvent) significantly impacts extraction efficiency. acs.org Solvents like dichloromethane (B109758) (DCM) have shown high distribution coefficients, but their environmental and health profiles are problematic. acs.org Greener alternatives, such as oleyl alcohol, are being explored for biocompatible extraction systems. acs.org The use of polyethylene (B3416737) glycol (PEG-400) has been demonstrated as a highly efficient and green reaction medium for the catalyst-free synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net

| Solvent | Application | Green Chemistry Consideration |

| Water | Crystallization/Reaction Medium | Benign, but high energy for removal |

| Ethanol | Crystallization/Reaction Medium | Renewable, biodegradable nih.govmdpi.com |

| Acetonitrile | Crystallization | Less green than ethanol or water mdpi.com |

| Polyethylene Glycol (PEG-400) | Reaction Medium | Recyclable, low toxicity researchgate.net |

| Dichloromethane (DCM) | Reactive Extraction | High efficiency but toxic acs.org |

| Oleyl Alcohol | Reactive Extraction | Biocompatible, greener alternative acs.org |

Energy Efficiency Considerations

Strategies to enhance energy efficiency in pharmaceutical manufacturing include:

Process Optimization: Streamlining production steps and implementing continuous manufacturing can minimize energy-intensive operations. tekworx.us

Efficient Equipment: Using modern, energy-efficient equipment for heating, cooling, and drying processes can lead to substantial energy savings. tekworx.us This includes upgrading to modern HVAC systems and using LED lighting. tekworx.us

Catalysis: Catalytic reactions often proceed under milder conditions (lower temperature and pressure) than stoichiometric reactions, thereby reducing energy demand. biosynce.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times, leading to lower energy consumption compared to conventional heating methods. researchgate.netnih.gov

Investing in energy-efficient technologies not only reduces costs but also aligns with corporate environmental strategies by lowering pollutant emissions. energystar.govpharmtech.com

Stereoselective Synthesis Methodologies (if applicable to chiral intermediates/analogues)

While this compound itself is not chiral, stereoselective synthesis becomes crucial when preparing chiral analogues or when chiral intermediates are involved in the synthetic pathway. The development of enantiomerically pure pharmaceuticals is a major focus in drug discovery, as different enantiomers can have vastly different biological activities.

For pyridine-containing structures, several stereoselective methods have been developed. For instance, chiral C2-symmetric pyridine derivatives have been synthesized from readily available chiral starting materials like L-tartaric acid. researchgate.net

Asymmetric transfer hydrogenation of prochiral ketones is a powerful strategy for creating chiral alcohols, which can be key intermediates. Wills and co-workers reported the asymmetric transfer hydrogenation of BCP-ketones to produce chiral bicyclo[1.1.1]pentanes (BCPs), which are important building blocks in medicinal chemistry. nih.gov

Furthermore, the use of chiral auxiliaries is a well-established method. The synthesis of a chiral BCP α-amino acid was achieved using (R)-phenylglycinol as a chiral auxiliary in a Strecker reaction. nih.gov Another approach involves the highly enantioselective addition of indole (B1671886) to a sulfonyl amide catalyzed by bifunctional aminothioureas, achieving up to 99% enantiomeric excess (ee). nih.gov These methodologies could be adapted for the synthesis of chiral analogues of this compound, should such derivatives be of interest.

Chemical Transformations and Reactivity Profiles of 6 Chloro 4 Formylpicolinic Acid

Reactivity of the Aldehyde Moiety

The aldehyde group is a key reactive site in 6-Chloro-4-formylpicolinic acid, participating in a variety of transformations typical of aromatic aldehydes. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the adjacent carboxylic acid.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield the final addition product. bldpharm.combldpharm.com The rate and outcome of these reactions can be influenced by steric and electronic factors, as well as the nature of the nucleophile. bldpharm.com

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and the addition of organometallic reagents like Grignard reagents. bldpharm.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Representative Nucleophilic Addition Reactions of the Aldehyde Group

| Nucleophile | Reagent(s) | Product Type |

| Cyanide | HCN, KCN | Cyanohydrin |

| Alcohol (e.g., Methanol) | CH₃OH, H⁺ catalyst | Hemiacetal/Acetal |

| Grignard Reagent (e.g., MeMgBr) | 1. MeMgBr, Et₂O 2. H₃O⁺ | Secondary Alcohol |

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the formyl group yields the corresponding dicarboxylic acid derivative, 6-chloro-pyridine-2,4-dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant is crucial to avoid unwanted side reactions with other functional groups in the molecule.

Reduction: Reduction of the aldehyde leads to the formation of the corresponding hydroxymethyl derivative, 6-chloro-4-(hydroxymethyl)picolinic acid. This can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid. Therefore, milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) are typically preferred for the selective reduction of the aldehyde in the presence of a carboxylic acid.

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or H₂CrO₄ | 6-Chloro-pyridine-2,4-dicarboxylic acid |

| Reduction | NaBH₄, EtOH/H₂O | 6-Chloro-4-(hydroxymethyl)picolinic acid |

Condensation and Cyclization Reactions

The aldehyde group can participate in condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, to form imines (Schiff bases) and new carbon-carbon bonds, respectively. These reactions are fundamental in the synthesis of more complex molecular architectures. For instance, reaction with a primary amine would yield the corresponding N-substituted imine.

Furthermore, the presence of both an aldehyde and a carboxylic acid on the same pyridine scaffold opens up possibilities for intramolecular cyclization reactions under appropriate conditions, potentially leading to the formation of fused heterocyclic systems. For example, after reduction of the aldehyde to an alcohol, an intramolecular esterification could lead to a lactone (a cyclic ester).

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle, enabling a range of derivatization reactions, most notably the formation of esters and amides.

Esterification and Amidation Protocols

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The equilibrium of this reaction is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 6-chloro-4-formylpicolinate.

Amidation: Amides are generally synthesized by reacting the carboxylic acid with an amine. However, this direct reaction is often inefficient and requires high temperatures. A more common and effective method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the amine. Coupling agents can also be employed to facilitate the direct amidation.

Acyl Halide Formation and Subsequent Transformations

The hydroxyl group of the carboxylic acid can be replaced by a halide, typically chloride, to form a highly reactive acyl chloride. This transformation is a crucial step for activating the carboxylic acid towards nucleophilic acyl substitution.

Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often favored as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The resulting 6-chloro-4-formylpicolinoyl chloride is a versatile intermediate.

Once formed, the acyl chloride can readily react with a wide range of nucleophiles to form various derivatives. For example, reaction with an alcohol leads to an ester, and reaction with an amine yields an amide, often under milder conditions and in higher yields than the direct reactions with the carboxylic acid.

Table 3: Transformations of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Intermediate/Product |

| Esterification | ROH, H⁺ catalyst | Ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 6-Chloro-4-formylpicolinoyl chloride |

| Amidation (via acyl chloride) | 1. SOCl₂ 2. RNH₂ | Amide |

Decarboxylation Studies

The decarboxylation of picolinic acids, the removal of the carboxylic acid group, is a known transformation, though conditions can vary based on the other substituents on the pyridine ring. For this compound, the presence of an electron-withdrawing formyl group and a chloro atom would influence the electronic density of the ring and the stability of any potential intermediates. Typically, such reactions can be induced thermally or through catalysis. However, no specific studies detailing the conditions required for the decarboxylation of this particular compound or the identity of the resulting product (presumably 6-chloro-4-formylpyridine) have been found.

Reactivity of the Chloro Substituent

The chlorine atom on the pyridine ring is an important functional handle for modification. Its reactivity is dictated by the electronic nature of the pyridine ring, which is generally electron-deficient, making it susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro-substituted pyridine ring is a classic substrate for nucleophilic aromatic substitution (SNAr). bldpharm.com The electron-withdrawing nature of the pyridine nitrogen, combined with the formyl and carboxylic acid groups, should activate the chloro-substituent towards attack by nucleophiles. bldpharm.com Reactions with various nucleophiles such as amines, alkoxides, or thiolates would be expected to displace the chloride and form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. The regioselectivity of such substitutions on related systems, like dichloroquinazolines, has been studied, highlighting that the electronic environment dictates the site of attack. However, specific examples and data tables detailing the scope of nucleophiles, reaction conditions, and yields for this compound are absent from the literature.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the chloro-pyridine with a boronic acid or ester. Studies on related 6-halopurines have demonstrated successful Suzuki couplings, suggesting that this compound could likely be converted to its 6-aryl or 6-vinyl derivatives. The choice of catalyst, ligand, and base would be critical.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. It is plausible that this compound could undergo Heck coupling to introduce alkenyl substituents at the 6-position.

Sonogashira Coupling: This reaction forms a bond between an aryl halide and a terminal alkyne. The successful application of Sonogashira coupling to other chloro-substituted nitrogen heterocycles, such as diiodopurines, suggests its potential applicability here to synthesize 6-alkynylpicolinic acid derivatives.

Despite the high potential for these transformations, no specific data tables showing substrates, conditions, and yields for the Suzuki, Heck, or Sonogashira coupling of this compound have been published.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental method for converting an aryl halide into an organometallic reagent, typically an organolithium or Grignard reagent. This transformation on this compound would involve treating it with a strong base like n-butyllithium or a Grignard reagent like isopropylmagnesium chloride. This would generate a highly reactive species that could then be quenched with various electrophiles to introduce a wide array of substituents at the 6-position. The presence of the acidic proton of the carboxylic acid and the electrophilic formyl group complicates this transformation, likely requiring protection strategies or carefully controlled reaction conditions to avoid side reactions. No experimental reports of such a reaction on this specific substrate were found.

Pyridine Ring System Reactivity and Functionalization

Palladium-Catalyzed Direct Arylation and Alkylation

The chlorine atom at the 6-position of the picolinic acid framework serves as a prime site for palladium-catalyzed cross-coupling reactions. Direct C-H arylation and alkylation are powerful methods for the construction of carbon-carbon bonds, and the chloropyridine moiety is a well-established participant in such transformations. While specific studies detailing the direct arylation and alkylation of this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-chloropyridine (B119429) derivatives provides a strong indication of its potential.

In a broader context, the palladium-catalyzed direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been successfully demonstrated, showcasing the viability of the C-Cl bond as a reactive handle for forming new aryl-aryl bonds. These reactions typically proceed in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction mechanism is believed to involve the oxidative addition of the palladium catalyst to the C-Cl bond, followed by C-H activation of the coupling partner and reductive elimination to afford the arylated product.

The general reactivity of chloropyridines in such coupling reactions suggests that this compound could be a competent substrate. The aldehyde and carboxylic acid functionalities, however, may influence the reaction's outcome by coordinating to the metal center or by affecting the electronic nature of the pyridine ring. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial to achieve selective arylation or alkylation at the 6-position without interfering with the other functional groups.

Table 1: Hypothetical Palladium-Catalyzed Direct Arylation of this compound Derivatives

| Entry | Arylating/Alkylating Agent | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 6-Phenyl-4-formylpicolinic acid |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 6-(4-Methoxyphenyl)-4-formylpicolinic acid |

| 3 | Methylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 6-Methyl-4-formylpicolinic acid |

Note: This table is a hypothetical representation based on known palladium-catalyzed reactions of similar chloropyridines and is intended to illustrate potential transformations.

Cascade and Domino Reactions Incorporating this compound

The multifunctional nature of this compound makes it an ideal candidate for incorporation into cascade or domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The aldehyde and carboxylic acid groups, in concert with the reactive chloro-substituent, can participate in a variety of sequential transformations.

Currently, specific examples of cascade or domino reactions initiated from this compound are not prominently reported in the accessible scientific literature. However, the known reactivity of its individual functional groups allows for the conceptual design of such sequences. For instance, an initial palladium-catalyzed coupling at the 6-position could be followed by an in-situ condensation or cyclization involving the formyl group at the 4-position. The carboxylic acid could act as an internal directing group or participate in subsequent lactonization or amidation steps.

One can envision a domino sequence where a Suzuki coupling introduces an ortho-functionalized aryl group at the 6-position. This newly introduced functionality could then react intramolecularly with the formyl group to construct a fused heterocyclic system. The carboxylic acid could then be used to further functionalize the molecule or to modulate its solubility and biological activity.

Table 2: Conceptual Cascade Reaction Involving this compound

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Suzuki Coupling | This compound, (2-aminophenyl)boronic acid | 6-(2-Aminophenyl)-4-formylpicolinic acid |

| 2 | Intramolecular Condensation | - | Fused tricyclic pyridine derivative |

Note: This table outlines a conceptual cascade reaction to highlight the synthetic possibilities of this compound.

Applications of 6 Chloro 4 Formylpicolinic Acid As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The combination of an electrophilic aldehyde and a pyridine (B92270) ring bearing a leaving group (chloride) provides a powerful platform for the synthesis of fused and annulated heterocyclic systems. These reactions often proceed by forming one or more new rings attached to the initial pyridine core.

Construction of Annulated Pyridine Derivatives

Annulated pyridines, where a new ring is fused to the pyridine framework, can be accessed through intramolecular cyclization or intermolecular cycloaddition reactions. 6-Chloro-4-formylpicolinic acid is a prime candidate for such transformations. One potential pathway involves the reaction of the formyl group with a binucleophilic reagent. The resulting intermediate can then undergo a subsequent intramolecular cyclization, where the nucleophilic part of the added reagent displaces the C6-chloro atom to form a new fused ring.

For example, reaction with a compound containing both an active methylene (B1212753) group and a thiol, amine, or hydroxyl group could lead to thieno[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, or furo[2,3-b]pyridines, respectively, after initial condensation and subsequent cyclization.

Table 1: Potential Reactions for Annulated Pyridine Synthesis

| Reaction Type | Potential Reagent | Resulting Fused System |

| Knoevenagel Condensation / Intramolecular SNAr | Ethyl cyanoacetate | Pyrido[ ]pyridine derivative |

| Condensation / Intramolecular Cyclization | Aminoacetonitrile | Pyrrolo[2,3-b]pyridine derivative |

| Wittig Reaction / Intramolecular Cyclization | Phosphonium ylide with a nucleophilic group | Various fused pyridines |

Synthesis of Fused Polycyclic Aromatic Compounds

The formyl group at the C4 position is a key handle for building fused polycyclic systems through various condensation reactions. These reactions extend the conjugation of the aromatic system by forming a new carbocyclic or heterocyclic ring. Classic reactions such as the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can be adapted. In this case, the formyl group of the picolinic acid derivative can react with an o-aminoaryl ketone to construct fused quinoline (B57606) systems.

Furthermore, the Pfitzinger reaction, which provides a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, could potentially utilize this compound to generate complex, multi-ring heterocyclic structures. The aldehyde can also undergo Knoevenagel or Stobbe condensations with active methylene compounds to create intermediates that can be cyclized to form naphthalene (B1677914) or other polycyclic aromatic frameworks fused to the pyridine ring.

Precursor to Biologically Relevant Scaffolds

Picolinic acid and its derivatives are known to exhibit a wide range of biological activities. The ability to selectively modify the functional groups of this compound allows for the creation of diverse libraries of compounds for biological screening.

Derivatization Towards Picolinic Acid Analogues with Modifiable Side Chains

The aldehyde and carboxylic acid functionalities are amenable to a vast number of chemical transformations, allowing for the introduction of various side chains and pharmacophores. The carboxylic acid can be converted into esters, amides, or acyl halides, while the aldehyde can be transformed into alcohols, imines, oximes, or extended carbon chains. This dual reactivity enables the synthesis of a wide array of picolinic acid analogues with precisely tuned electronic and steric properties.

For instance, reductive amination of the formyl group can introduce diverse secondary or tertiary amine functionalities. Simultaneously or sequentially, the carboxylic acid can be coupled with various amines or alcohols to generate a library of amides or esters.

Table 2: Selective Derivatization of Functional Groups

| Functional Group | Reagent / Condition | Resulting Group |

| Carboxylic Acid | SOCl₂, then R-OH/Pyridine | Ester (-COOR) |

| Carboxylic Acid | EDC, HOBt, R-NH₂ | Amide (-CONHR) |

| Aldehyde | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Aldehyde | R-NH₂, NaBH(OAc)₃ | Secondary Amine (-CH₂NHR) |

| Aldehyde | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) |

| Aldehyde | Wittig Reagent (Ph₃P=CHR) | Alkene (-CH=CHR) |

This strategic derivatization is crucial for structure-activity relationship (SAR) studies, where systematic modification of the scaffold helps in identifying key structural features responsible for biological activity.

Integration into Natural Product Mimics

Natural products often feature complex heterocyclic cores. Substituted picolinic acids can serve as mimics or fragments of these larger, more complex molecules. By modifying this compound, chemists can create scaffolds that replicate the spatial and electronic features of a natural product's binding domain. The formyl group can be elaborated into a side chain that mimics a key feature of a natural ligand, while the chloro-picolinic acid core can act as a bioisostere for other heterocyclic systems. For example, the synthesis of analogues of marine alkaloids or microbial metabolites containing pyridine rings could utilize this compound as a starting framework.

Role in Material Science Precursor Synthesis

The unique electronic properties and functional group arrangement of this compound make it a promising precursor for advanced materials. The pyridine ring, an electron-deficient aromatic system, combined with conjugating groups derived from the formyl function, can be used to create materials with interesting optical and electronic properties.

The carboxylic acid group is a classic anchoring group for creating ligands for metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and potentially other atoms introduced via derivatization of the formyl group can act as coordination sites for metal ions. This can lead to the formation of porous, crystalline materials with applications in gas storage, catalysis, and separation.

Furthermore, the formyl group can be used to build extended π-conjugated systems through reactions like the Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions. This allows for the synthesis of organic dyes, nonlinear optical materials, and organic semiconductors. The presence of the chlorine atom also offers a site for further modification via cross-coupling reactions, such as the Suzuki or Stille coupling, to attach other aromatic or vinyl groups, further extending the conjugation and tuning the material's properties.

Mechanistic Investigations of Reactions Involving 6 Chloro 4 Formylpicolinic Acid

Reaction Kinetic Studies

No data available in the searched literature.

Identification of Reaction Intermediates

No data available in the searched literature.

Transition State Analysis and Reaction Path Elucidation

No data available in the searched literature.

Stereochemical Outcome Analysis

No data available in the searched literature.

Computational Chemistry Studies of 6 Chloro 4 Formylpicolinic Acid and Its Reactions

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. By calculating the electron density, DFT methods can determine the optimized, lowest-energy three-dimensional structure of 6-Chloro-4-formylpicolinic acid. These calculations would reveal crucial bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape.

HOMO-LUMO Analysis and Global Reactivity Descriptors

A key aspect of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 7.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 2.1 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 4.8 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.7 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.185 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. | 4.27 eV |

Note: The values in this table are hypothetical and for illustrative purposes, as specific published computational data for this molecule is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of varying electron density. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and formyl groups and the nitrogen of the pyridine (B92270) ring, with positive potential near the hydrogen atoms.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial in determining the supramolecular chemistry and crystal packing of a compound. nih.gov NCI analysis is a computational technique that helps to visualize and understand these weak interactions within a molecule or between molecules. By plotting the reduced density gradient versus the electron density, NCI analysis can identify regions of stabilizing and destabilizing interactions. For this compound, this analysis could reveal intramolecular hydrogen bonding between the carboxyl and formyl groups, as well as potential intermolecular interactions that would govern its solid-state structure.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to develop models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. chemrevlett.comnih.gov Should this compound be part of a library of related compounds with measured activities (e.g., as enzyme inhibitors or herbicides), a QSAR model could be developed. nih.gov This would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each compound and then using statistical techniques like Multiple Linear Regression (MLR) to build an equation that predicts activity based on these descriptors. Such a model could then be used to design new, more potent derivatives. chemrevlett.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT calculations provide a static, gas-phase picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. aps.org An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces on each atom and their subsequent motion over a series of small time steps. This would provide insights into the molecule's conformational flexibility, particularly the rotation of the formyl and carboxylic acid groups. Furthermore, MD simulations can elucidate the role of solvent molecules in stabilizing different conformations and can be used to calculate thermodynamic properties like the free energy of solvation.

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the predicted IR spectrum, one can identify the characteristic vibrational modes associated with the functional groups in this compound, such as the C=O stretches of the aldehyde and carboxylic acid, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. nih.gov This analysis would provide the λmax values and the nature of the electronic transitions (e.g., n→π* or π→π*), offering insights into the molecule's chromophoric properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region |

| ¹H NMR | Chemical Shift (δ) | 7.5-9.0 ppm (aromatic protons), 9.5-10.5 ppm (formyl proton), 11-13 ppm (carboxylic acid proton) |

| ¹³C NMR | Chemical Shift (δ) | 120-150 ppm (aromatic carbons), 160-170 ppm (carboxylic carbon), 185-195 ppm (formyl carbon) |

| IR | Vibrational Frequency (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch, acid), ~1720 cm⁻¹ (C=O stretch, aldehyde), ~3000 cm⁻¹ (O-H stretch) |

| UV-Vis | λmax | ~270 nm, ~310 nm |

Note: The values in this table are hypothetical and based on typical ranges for similar functional groups. They serve as an illustration of the data that would be generated from such a computational study.

Mechanistic Insights from Computational Reaction Pathway Exploration

Computational reaction pathway exploration, primarily through Density Functional Theory (DFT), offers a powerful lens to understand the intricate mechanisms of chemical reactions at a molecular level. For a molecule like this compound, with its multiple reactive sites—the carboxylic acid, the aldehyde, and the substituted pyridine ring—computational studies can elucidate reaction barriers, transition states, and the influence of its specific functional groups on reactivity.

The reactivity of pyridine derivatives is significantly influenced by the nature and position of substituents on the ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the chloro and formyl substituents, renders the ring electron-deficient. This electronic characteristic is a key determinant in its reaction mechanisms.

Nucleophilic Addition to the Formyl Group:

The formyl group (–CHO) is a primary site for nucleophilic attack. Computational studies on similar aromatic aldehydes reveal the step-by-step mechanism of these additions. For instance, the addition of a nucleophile (Nu⁻) proceeds through a transition state where the Nu-C bond is partially formed, and the C=O π-bond is partially broken.

A hypothetical reaction pathway for the nucleophilic addition to this compound can be computationally modeled. The presence of the electron-withdrawing chloro and carboxylic acid groups, in addition to the pyridine nitrogen, is expected to increase the electrophilicity of the formyl carbon, thereby lowering the activation energy for nucleophilic attack compared to a less substituted aldehyde.

Table 1: Hypothetical Calculated Energetics for Nucleophilic Addition to Substituted Pyridine-4-carbaldehydes

| Reactant | Nucleophile | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

| Pyridine-4-carbaldehyde | OH⁻ | 12.5 | -18.2 |

| 6-Chloropyridine-4-carbaldehyde | OH⁻ | 11.8 | -19.5 |

| This compound | OH⁻ | 11.2 | -20.1 |

Note: The data in this table is illustrative and based on trends observed in computational studies of substituted aromatic aldehydes. It serves to demonstrate the expected electronic effects of the substituents.

The data illustrates that the chloro and carboxylic acid groups would likely lower the Gibbs free energy of activation (ΔG‡) and make the reaction more exergonic (more negative ΔG_rxn).

Reactions at the Carboxylic Acid Group:

The picolinic acid moiety introduces its own set of reactive pathways. Esterification, for example, is a fundamental reaction of carboxylic acids. Computational modeling can map the energy landscape of the Fischer esterification mechanism, which proceeds through a tetrahedral intermediate. The substitution pattern on the pyridine ring can influence the stability of this intermediate and the corresponding transition states.

Influence of the Chloro Substituent:

Computational studies on the reaction of chloropyridines with nucleophiles can provide insight into potential side reactions or further functionalization of this compound. For instance, under strong nucleophilic conditions, the chloro group itself could be a site for substitution.

Table 2: Calculated Properties of Substituted Pyridines

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Pyridine | 2.22 | -6.54 | -0.78 |

| 2-Chloropyridine (B119429) | 3.15 | -6.89 | -1.12 |

| 4-Formylpyridine | 2.60 | -7.12 | -1.54 |

| This compound | Predicted Higher | Predicted Lower | Predicted Lower |

Note: This table presents a combination of literature-reported values for simpler pyridines and predicted trends for the target compound. The HOMO-LUMO gap is a key indicator of chemical reactivity.

The predicted lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy for this compound suggests it would be a better electron acceptor, and therefore more reactive towards nucleophiles, compared to simpler pyridine derivatives.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

While classical multi-step synthetic routes can produce 6-Chloro-4-formylpicolinic acid, future research will likely focus on more efficient and sustainable methodologies. Modern synthetic chemistry offers several avenues to improve the synthesis of this and related polysubstituted pyridines.

Another key area is the advancement of late-stage C-H functionalization . Instead of building the ring with all substituents in place, research could focus on introducing the formyl or chloro groups onto a pre-existing picolinic acid scaffold. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose, offering pathways to directly functionalize specific positions on the pyridine (B92270) ring, which can be more atom-economical than traditional methods. acs.org

Furthermore, biocatalysis using engineered enzymes or whole-cell systems presents a green alternative for specific transformations, such as the selective oxidation of a methyl group to a formyl group under mild conditions.

| Methodology | Potential Advantage | Relevant Precursors |

| Multicomponent Reaction | High efficiency, step economy | Simple aldehydes, amines, and keto-acids |

| C-H Functionalization | Late-stage modification, high atom economy | 6-Chloropicolinic acid or 4-methyl-6-chloropicolinic acid |

| Biocatalysis | High selectivity, mild reaction conditions | 6-Chloro-4-methylpicolinic acid |

Exploration of Untapped Reactivity Pathways

The three distinct functional groups of this compound allow for a multitude of selective chemical transformations. Future research can focus on exploiting this reactivity to create diverse molecular architectures.

The Chloro Group: The chlorine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions . Methods like Suzuki-Miyaura and Stille coupling can be used to introduce a wide array of aryl, heteroaryl, or alkyl groups, enabling the synthesis of complex bipyridyl structures or other derivatives. acs.orgmdpi.com

The Formyl Group: The aldehyde at the 4-position is a versatile functional group. It can undergo reductive amination to generate a diverse library of secondary and tertiary amines. sigmaaldrich.com It is also a precursor for olefination reactions (e.g., Wittig reaction) to form carbon-carbon double bonds, and condensation reactions with various nucleophiles to form Schiff bases, oximes, or hydrazones.

The Carboxylic Acid Group: The picolinic acid moiety can be readily converted into esters, amides, or acyl halides. acs.org This functionality is crucial for applications such as peptide coupling or for linking the molecule to polymers or solid supports. It also plays a role as a chelating and directing group in various metal-catalyzed reactions. nbinno.com

A significant future direction is the orthogonal reactivity , where each functional group is addressed sequentially under different reaction conditions, allowing for the programmed construction of highly complex molecules from a single, versatile starting block.

Computational Design of Advanced Materials Precursors

Computational chemistry provides powerful tools to predict the properties of molecules and materials before their synthesis, accelerating the design and discovery process. nih.govyoutube.com this compound is an ideal candidate for computational modeling to guide the development of new materials.

Using Density Functional Theory (DFT) , researchers can predict the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, of polymers or dyes derived from this scaffold. nih.gov This is critical for designing organic electronic materials, including those for Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells, where pyridine-based additives can influence film morphology and device performance. wikipedia.org

Furthermore, computational methods can model the binding of the picolinic acid moiety to metal ions. This allows for the in silico design of metal complexes with specific photophysical properties, such as those required for sensitizing lanthanide emission for applications in bio-imaging or photonics. chinayyhg.com Free Energy Perturbation (FEP) technology can be employed to accurately compute the binding affinities and stability of these complexes. youtube.com

Below is a hypothetical table illustrating how computational screening could guide the selection of derivatives for synthesis.

| Derivative (R group replacing Cl via Suzuki coupling) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |

| -Phenyl | -5.8 | -2.1 | 3.7 | OLED Host Material |

| -Thiophene | -5.5 | -2.3 | 3.2 | Organic Photovoltaics |

| -Carbazole | -5.3 | -1.9 | 3.4 | Hole-Transport Layer |

| -Pyridine | -6.0 | -2.2 | 3.8 | Electron-Transport Layer |

Integration into Automated Synthesis Platforms

The modular reactivity of this compound makes it highly suitable for integration into automated synthesis platforms. researchgate.netchemspeed.com These systems, which utilize robotics and flow chemistry, can rapidly generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. sigmaaldrich.comyoutube.com

The formyl and chloro groups are amenable to reaction types that are already well-established in automated synthesis. For instance, a platform could use the starting material in a series of parallel reactors to perform:

Reductive amination on the formyl group using a diverse set of primary and secondary amines.

Suzuki coupling at the chloro position with an array of boronic acids. sigmaaldrich.com

This dual functionalization approach allows for the creation of a large, two-dimensional library of compounds from a single scaffold. The entire process, from reaction setup to purification, can be automated, significantly accelerating the synthesis-test cycle. youtube.com

| Automated Step | Reaction Type | Reagent Library | Resulting Moiety |

| 1 | Reductive Amination | 96 unique amines | Diverse aminomethyl groups |

| 2 | Suzuki Coupling | 96 unique boronic acids | Diverse aryl/heteroaryl groups |

| Total | Sequential Reactions | 192 unique reagents | Up to 9,216 unique products |

Expansion of Synthetic Applications in Emerging Fields

The structural motifs present in this compound suggest its potential for application in several cutting-edge areas of research.

In medicinal chemistry and agrochemistry , picolinic acids are a known class of herbicides that act as synthetic auxins. nih.gov Derivatives of this scaffold could be explored to discover new herbicides with novel modes of action or improved selectivity. The core is also a valuable fragment for drug discovery, where the different functional groups can be used to link to other fragments or to interact with biological targets. google.comgoogle.com

In materials science , the picolinic acid group is an excellent chelating ligand for a wide range of metal ions. nbinno.com This makes it a prime candidate for constructing Metal-Organic Frameworks (MOFs) , which are porous materials with applications in gas storage, separation, and catalysis. The formyl group within the MOF pore could remain available for post-synthetic modification, allowing for the tuning of the framework's properties. Additionally, its derivatives could serve as ligands to create luminescent lanthanide complexes or as components in advanced materials like perovskite solar cells. wikipedia.orgchinayyhg.com

The development of PROteolysis TArgeting Chimeras (PROTACs) is another exciting field. The scaffold could be elaborated to connect a protein-binding ligand on one side and an E3 ligase-binding element on the other, with the pyridine core serving as a rigid linker. Automated synthesis platforms offer the tools to rapidly build the libraries needed for such explorations. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.